molecular formula C15H17N5O2 B11481310 N-(2-methoxyphenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine

N-(2-methoxyphenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine

Cat. No.: B11481310
M. Wt: 299.33 g/mol
InChI Key: OKOQVWGKCCAOJM-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-N’-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a methoxyphenyl group and a cyclopenta[d]pyrimidine moiety, which are connected through a guanidine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-N’-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE typically involves multiple steps:

    Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where the methoxyphenyl group is introduced to the cyclopenta[d]pyrimidine core.

    Final Coupling: The final step involves coupling the intermediate with a guanidine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-N’-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives.

Scientific Research Applications

N-(2-METHOXYPHENYL)-N’-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-N’-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXYPHENYL)-N’-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}AMIDINE
  • N-(2-METHOXYPHENYL)-N’-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}UREA

Uniqueness

N-(2-METHOXYPHENYL)-N’-{4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a cyclopenta[d]pyrimidine moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)guanidine

InChI

InChI=1S/C15H17N5O2/c1-22-12-8-3-2-6-11(12)17-14(16)20-15-18-10-7-4-5-9(10)13(21)19-15/h2-3,6,8H,4-5,7H2,1H3,(H4,16,17,18,19,20,21)

InChI Key

OKOQVWGKCCAOJM-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC=C1N/C(=N/C2=NC3=C(CCC3)C(=O)N2)/N

Canonical SMILES

COC1=CC=CC=C1NC(=NC2=NC3=C(CCC3)C(=O)N2)N

Origin of Product

United States

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